molecular formula C11H15N3O2 B14185813 N-Hydroxy-4-phenylpiperazine-1-carboxamide CAS No. 919996-64-8

N-Hydroxy-4-phenylpiperazine-1-carboxamide

Cat. No.: B14185813
CAS No.: 919996-64-8
M. Wt: 221.26 g/mol
InChI Key: YATMQYVJWFTVMG-UHFFFAOYSA-N
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Description

N-Hydroxy-4-phenylpiperazine-1-carboxamide is a chemical compound with the molecular formula C11H15N3O2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-4-phenylpiperazine-1-carboxamide typically involves the reaction of 4-phenylpiperazine with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a solvent such as ethanol or methanol, with the reaction mixture being heated to a specific temperature to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-Hydroxy-4-phenylpiperazine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-Hydroxy-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-4-phenylpiperazine-1-carboxamide is unique due to its specific structural features and the presence of both hydroxy and carboxamide groups.

Properties

CAS No.

919996-64-8

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

N-hydroxy-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C11H15N3O2/c15-11(12-16)14-8-6-13(7-9-14)10-4-2-1-3-5-10/h1-5,16H,6-9H2,(H,12,15)

InChI Key

YATMQYVJWFTVMG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NO

Origin of Product

United States

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